molecular formula C6H12ClF2N B2450722 3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride CAS No. 2098003-71-3

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride

Cat. No.: B2450722
CAS No.: 2098003-71-3
M. Wt: 171.62
InChI Key: ICPCLSBDBYPMON-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H11F2N·HCl It is a derivative of cyclopropylamine, featuring a difluorocyclopropyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common synthetic route includes the following steps:

    Cyclopropanation: A precursor such as an alkene is subjected to cyclopropanation using a difluorocarbene source.

    Amination: The resulting difluorocyclopropyl intermediate is then reacted with an amine to introduce the propan-1-amine group.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Lacks the difluorinated group, resulting in different chemical reactivity and biological activity.

    Difluorocyclopropylamine: Similar structure but without the propan-1-amine backbone.

    Fluorinated Amines: Compounds like 2,2-difluoroethylamine share some structural features but differ in their overall molecular architecture.

Uniqueness

3-(2,2-Difluorocyclopropyl)propan-1-amine hydrochloride is unique due to the presence of both the difluorocyclopropyl group and the propan-1-amine backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)4-5(6)2-1-3-9;/h5H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCLSBDBYPMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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